molecular formula C10H11BrO2 B14048038 1-(3-(Bromomethyl)-5-hydroxyphenyl)propan-2-one

1-(3-(Bromomethyl)-5-hydroxyphenyl)propan-2-one

Cat. No.: B14048038
M. Wt: 243.10 g/mol
InChI Key: YWKNVSBNXZXFEW-UHFFFAOYSA-N
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Description

1-(3-(Bromomethyl)-5-hydroxyphenyl)propan-2-one is an organic compound with a complex structure that includes a bromomethyl group, a hydroxyphenyl group, and a propanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Bromomethyl)-5-hydroxyphenyl)propan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 3-(hydroxymethyl)phenylpropan-2-one using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Bromomethyl)-5-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde from the hydroxy group.

    Reduction: Formation of an alcohol from the carbonyl group.

    Substitution: Formation of new carbon-nitrogen or carbon-sulfur bonds, leading to various substituted derivatives.

Scientific Research Applications

1-(3-(Bromomethyl)-5-hydroxyphenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Bromomethyl)-5-hydroxyphenyl)propan-2-one involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The hydroxyphenyl group may interact with enzymes or receptors, modulating their activity. The propanone moiety can participate in various chemical reactions, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Chloromethyl)-5-hydroxyphenyl)propan-2-one: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    1-(3-(Methyl)-5-hydroxyphenyl)propan-2-one: Lacks the halogen substituent, affecting its reactivity and biological activity.

    1-(3-(Bromomethyl)-4-hydroxyphenyl)propan-2-one: Similar structure but with the hydroxy group in a different position.

Uniqueness

1-(3-(Bromomethyl)-5-hydroxyphenyl)propan-2-one is unique due to the specific positioning of its functional groups, which influences its reactivity and potential applications. The presence of both a bromomethyl and a hydroxyphenyl group allows for diverse chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

1-[3-(bromomethyl)-5-hydroxyphenyl]propan-2-one

InChI

InChI=1S/C10H11BrO2/c1-7(12)2-8-3-9(6-11)5-10(13)4-8/h3-5,13H,2,6H2,1H3

InChI Key

YWKNVSBNXZXFEW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=CC(=C1)O)CBr

Origin of Product

United States

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